molecular formula C24H25F3N4O3 B2505841 3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione CAS No. 896355-97-8

3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2505841
CAS No.: 896355-97-8
M. Wt: 474.484
InChI Key: AUZWCYVVRYTSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound notable for its versatile applications in medicinal and materials chemistry. This compound features a quinazoline-dione core attached to a piperazine ring, further modified with a trifluoromethylphenyl group, contributing to its unique chemical properties and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps, starting with the quinazoline-2,4(1H,3H)-dione framework. Key synthetic routes include:

  • Nucleophilic substitution reactions: to introduce the piperazine group.

  • Aldehyde or ketone condensations: to form the oxo-pentyl chain.

  • The trifluoromethylphenyl group is typically incorporated via electrophilic aromatic substitution .

Reaction conditions vary but commonly include the use of strong bases or acids, with reactions performed under reflux to ensure complete conversion of reactants.

Industrial Production Methods: Industrially, large-scale production may use continuous flow reactors to ensure consistent yield and purity. Solvent choices, catalysts, and temperature control are optimized for maximum efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Oxidative transformations can alter the quinazoline ring, potentially affecting its bioactivity.

  • Reduction: Reduction reactions may involve the piperazine ring, typically under hydrogenation conditions.

  • Substitution: Substitution reactions, particularly on the aromatic ring, can introduce new functional groups enhancing its properties.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

  • Substituents: Halides, alkylating agents, and acylating agents under appropriate conditions.

Major Products:

  • From oxidation: Modified quinazoline derivatives.

  • From reduction: Reduced piperazine derivatives.

  • From substitution: Derivatives with various functional groups enhancing solubility or reactivity.

Scientific Research Applications

Chemistry: Utilized as a precursor for more complex organic molecules, serving as an important intermediate in synthetic organic chemistry. Biology: Explored for its potential as a pharmaceutical agent, particularly in drug development targeting various diseases due to its ability to interact with specific biological targets. Medicine: Investigated for therapeutic properties, possibly as an anti-cancer or anti-inflammatory agent, exploiting its molecular interactions. Industry: Applied in the development of advanced materials, including polymers and surface coatings, owing to its robust chemical structure.

Mechanism of Action

Mechanism: The compound's effects are primarily exerted through its interaction with specific molecular targets, such as enzymes or receptors, inhibiting their function or altering their activity. Molecular Targets and Pathways: Potential targets include protein kinases involved in cell signaling pathways. By binding to these targets, the compound can modulate pathways related to cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

  • 3-(5-oxo-5-{4-[3-(trifluoromethoxy)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione

  • 3-(5-oxo-5-{4-[3-(fluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione

  • 3-(5-oxo-5-{4-[3-(difluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione

Comparison: The primary distinguishing feature of 3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione is its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group enhances the compound's lipophilicity and can affect its binding affinity to molecular targets.

This compound stands out due to its unique trifluoromethyl substitution, setting it apart from other analogs and potentially offering superior pharmacokinetic properties and therapeutic efficacy.

Properties

IUPAC Name

3-[5-oxo-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pentyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O3/c25-24(26,27)17-6-5-7-18(16-17)29-12-14-30(15-13-29)21(32)10-3-4-11-31-22(33)19-8-1-2-9-20(19)28-23(31)34/h1-2,5-9,16H,3-4,10-15H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZWCYVVRYTSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.